Cyclic Ether Ring Expansion: Chloromethanesulfonate Outperforms Mesylate in Both Rate and Yield Under Milder Conditions
In a direct comparison within the same study, cyclic ethers bearing a chloromethanesulfonate leaving group underwent Zn(OAc)₂-mediated stereoselective rearrangement-ring expansion at 50 °C in AcOH–H₂O (1:1) to give 2,3-trans-tetrahydropyrans and oxepanes in good yield. Under these identical conditions, the corresponding mesylate (6b) gave no reaction; unreacted starting material was recovered, and forcing reflux conditions were required to achieve ring expansion, albeit with lower efficiency [1]. This comparison was reproduced and confirmed in a separate RIKEN study reporting that the chloromethanesulfonate reaction proceeded 'in higher yield and at a faster rate than the corresponding mesylates' [2]. The chloromethanesulfonate also enabled ring expansion under neutral conditions (dioxane–H₂O), permitting the synthesis of acid- or base-sensitive cyclic ethers that would be incompatible with mesylate protocols [1].
| Evidence Dimension | Ring expansion reaction efficiency (temperature, conversion, yield) |
|---|---|
| Target Compound Data | Chloromethanesulfonate 6a: complete reaction at 50 °C in AcOH–H₂O with Zn(OAc)₂; also effective under neutral dioxane–H₂O conditions |
| Comparator Or Baseline | Mesylate 6b: no reaction under identical 50 °C conditions; requires reflux; unreacted starting material recovered |
| Quantified Difference | Qualitative but clear: chloromethanesulfonate enables ring expansion at ≥50 °C lower temperature with complete conversion vs. no conversion for mesylate under the same mild conditions |
| Conditions | Zn(OAc)₂ in AcOH–H₂O (1:1), 50 °C; also Zn(OAc)₂ in dioxane–H₂O (1:1) neutral conditions |
Why This Matters
Procurement of chloromethanesulfonate instead of mesylate directly enables lower-temperature, higher-yielding ring expansion protocols applicable to acid/base-sensitive polycyclic ether natural product syntheses.
- [1] Hori N, Nagasawa K, Shimizu T, Nakata T. Efficient synthesis of 2,3-trans-tetrahydropyrans and oxepanes: Rearrangement-ring expansion of cyclic ethers having a chloromethanesulfonate. Tetrahedron Letters, 1999, 40(11), 2145–2148. View Source
- [2] Shimizu T, Hiranuma S, Nakata T. New reactions using chloromethanesulfonate. RIKEN Review, 1997, No. 15, 13–14. View Source
